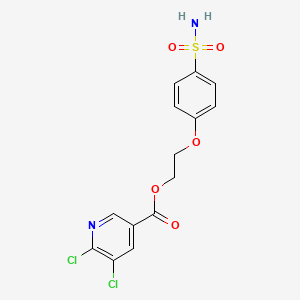
2-Propenoic acid, 3-(5-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(5-thiazolyl)- is a compound that features a thiazole ring attached to an acrylic acid moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(5-thiazolyl)- typically involves the reaction of thiazole derivatives with acrylic acid or its derivatives. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(5-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(5-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(5-thiazolyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins. The thiazole ring is known to interact with nucleic acids and proteins, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
2-Amino-5-benzyl-1,3-thiazole: Another thiazole derivative with different substituents.
Sulfathiazole: A thiazole-based antimicrobial drug
Uniqueness
2-Propenoic acid, 3-(5-thiazolyl)- is unique due to its combination of the thiazole ring with an acrylic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(E)-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHGASQJGKDOQ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2783862.png)

![3-methyl-7-((naphthalen-1-ylmethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)
![N-cyclopropyl-N'-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2783868.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide](/img/structure/B2783872.png)
![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2783876.png)
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)

